Cas no 10368-73-7 (1-Bromo-2,4,6-triphenylbenzene)

1-Bromo-2,4,6-triphenylbenzene is a brominated aromatic compound featuring a central benzene ring substituted with a bromine atom and three phenyl groups at the 1, 2, 4, and 6 positions. This structure confers high stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Its well-defined steric and electronic properties facilitate controlled functionalization, enabling the construction of complex polyaromatic systems. The compound's crystalline nature ensures ease of purification and characterization, while its robust aromatic framework enhances thermal and chemical stability. These attributes make it a preferred choice for advanced materials research and pharmaceutical applications.
1-Bromo-2,4,6-triphenylbenzene structure
10368-73-7 structure
Product Name:1-Bromo-2,4,6-triphenylbenzene
CAS No:10368-73-7
MF:C24H17Br
MW:385.295785665512
MDL:MFCD00092320
CID:893481
PubChem ID:354335111
Update Time:2025-06-08

1-Bromo-2,4,6-triphenylbenzene Chemical and Physical Properties

Names and Identifiers

    • 2'-Bromo-5'-phenyl-1,1':3',1''-terphenyl
    • &nbsp
    • 1-BROMO-2,4,6-TRIPHENYLBENZENE
    • 1-Br-2,4,6-Ph3C6H2
    • 2,4,6-Ph3C6H2-Br
    • 2,4,6-triphenyl-1-bromobenzene
    • 2,4,6-triphenylbromobenzene
    • 2,4,6-triphenylphenyl bromide
    • 2-bromo-1,3,5-triphenyl-benzene
    • AC1L6HE4
    • AC1Q26JK
    • AG-K-33240
    • AR-1D9358
    • CTK0I2439
    • NSC157786
    • SureCN1328447
    • 2'-Bromo-5'-phenyl-m-terphenyl
    • 2-Bromo-1,3,5-triphenylbenzene
    • YSZC1492
    • SY046150
    • B5674
    • 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -phenyl-1,1 inverted exclamation mark :3 inverted exclamation
    • 2 inverted exclamation mark -Bromo-5 inverted exclamation mark -phenyl-1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -terphenyl
    • F18704
    • DB-148771
    • BS-14250
    • AKOS024432746
    • MFCD00092320
    • CS-0163437
    • DTXSID40303300
    • NSC-157786
    • SCHEMBL1328447
    • 10368-73-7
    • 1-Bromo-2,4,6-triphenylbenzene
    • MDL: MFCD00092320
    • Inchi: 1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
    • InChI Key: JQAGNDRJKSDTEU-UHFFFAOYSA-N
    • SMILES: BrC1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=CC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 384.05141
  • Monoisotopic Mass: 384.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.5
  • Topological Polar Surface Area: 0
  • Molecular Weight: 385.3

Experimental Properties

  • Density: 1.278
  • Melting Point: 128.0 to 132.0 deg-C
  • Boiling Point: 479.7°C at 760 mmHg
  • Flash Point: 235.5°C
  • Refractive Index: 1.633
  • PSA: 0
  • LogP: 7.45010

1-Bromo-2,4,6-triphenylbenzene Security Information

1-Bromo-2,4,6-triphenylbenzene Pricemore >>

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1-Bromo-2,4,6-triphenylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:10368-73-7)1-Bromo-2,4,6-triphenylbenzene
Order Number:A926110
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:46
Price ($):216.0
Email:sales@amadischem.com

Additional information on 1-Bromo-2,4,6-triphenylbenzene

1-Bromo-2,4,6-Triphenylbenzene: A Comprehensive Overview

1-Bromo-2,4,6-triphenylbenzene (CAS No. 10368-73-7) is a highly specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which consists of a bromine atom attached to a benzene ring that is further substituted with three phenyl groups at the 2, 4, and 6 positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable precursor in various synthetic pathways and applications.

The synthesis of 1-bromo-2,4,6-triphenylbenzene has been extensively studied over the years. One of the most common methods involves the bromination of 2,4,6-triphenylbenzene, which can be achieved through electrophilic substitution reactions. Recent advancements in catalytic systems have enabled more efficient and selective bromination processes, reducing side reactions and improving yield. For instance, the use of palladium-catalyzed coupling reactions has emerged as a promising approach for constructing this compound with high precision.

The structural uniqueness of 1-bromo-2,4,6-triphenylbenzene makes it an excellent building block for constructing complex aromatic systems. Its applications span across multiple disciplines, including pharmaceuticals, agrochemicals, and advanced materials. In drug discovery, this compound serves as a key intermediate in the synthesis of bioactive molecules with potential anti-cancer and anti-inflammatory properties. Recent studies have highlighted its role in developing novel kinase inhibitors and receptor modulators.

In the realm of materials science, 1-bromo-2,4,6-triphenylbenzene has been utilized as a precursor for synthesizing functional polymers and organic semiconductors. Its ability to undergo various cross-coupling reactions facilitates the construction of π-conjugated systems with tailored electronic properties. For example, researchers have employed this compound to develop high-performance organic light-emitting diodes (OLEDs) with enhanced efficiency and stability.

The steric hindrance introduced by the three phenyl groups in 1-bromo-2,4,6-triphenylbenzene plays a crucial role in its reactivity and selectivity in synthetic transformations. This feature has been exploited in designing asymmetric catalysis protocols for constructing chiral centers in complex molecules. Recent breakthroughs in enantioselective synthesis using this compound have opened new avenues for producing enantiopure compounds with potential therapeutic applications.

Beyond its synthetic utility, 1-bromo-2,4,6-triphenylbenzene has also been studied for its photophysical properties. Its extended conjugation system enables strong fluorescence emission under UV irradiation, making it a candidate for applications in sensing and imaging technologies. Researchers have explored its potential as a fluorescent probe for detecting metal ions and environmental pollutants with high sensitivity.

In terms of toxicity and environmental impact, 1-bromo-2,4,6-triphenylbenzene exhibits moderate acute toxicity in experimental models. However, its persistence in aquatic environments remains a concern due to its hydrophobic nature. Recent toxicological studies have focused on understanding its bioaccumulation potential and degradation pathways under various environmental conditions.

Looking ahead, the demand for 1-bromo-2

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Amadis Chemical Company Limited
(CAS:10368-73-7)1-Bromo-2,4,6-triphenylbenzene
A926110
Purity:99%
Quantity:25g
Price ($):216.0
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